2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide
Overview
Description
2,4-Dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is an organic compound with the molecular formula C18H16Cl2N2O3. It is a derivative of benzamide, characterized by the presence of two chlorine atoms, a cyano group, and two ethoxy groups attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-cyano-4,5-diethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethoxy groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Substituted benzamides with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
2,4-Dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group may act as an electrophile, while the ethoxy groups could enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-cyano-phenyl)benzamide
- 2,4-Dichloro-N-(2,4-dichloro-phenyl)benzamide
- 2,4-Dichloro-N-(3-chloro-phenyl)benzamide
- 2,4-Dichloro-N-(2-(3,4-dimethoxy-phenyl)-ethyl)benzamide
Uniqueness
2,4-Dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is unique due to the presence of both cyano and ethoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-3-24-16-7-11(10-21)15(9-17(16)25-4-2)22-18(23)13-6-5-12(19)8-14(13)20/h5-9H,3-4H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOGEPMSAJYRMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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